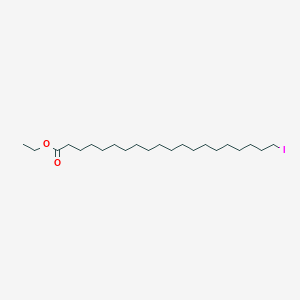
Ethyl 20-iodoicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 20-iodoicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a long-chain fatty acid with an iodine atom at the 20th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 20-iodoicosanoate typically involves the iodination of a long-chain fatty acid followed by esterification. One common method is the iodination of eicosanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 20-iodoicosanoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 20-iodoicosanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products Formed:
Substitution: Ethyl 20-chloroicosanoate, ethyl 20-aminoicosanoate.
Reduction: 20-iodoicosanol.
Oxidation: 20-iodoicosanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 20-iodoicosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes and proteins.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of ethyl 20-iodoicosanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active fatty acid, which can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl iodoacetate: A shorter-chain ester with similar iodination and esterification properties.
Ethyl 4-iodobenzoate: An aromatic ester with an iodine atom, used in organic synthesis.
Ethyl 2-iodohexanoate: A medium-chain ester with comparable reactivity.
Uniqueness: Ethyl 20-iodoicosanoate is unique due to its long carbon chain and the specific position of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring long-chain esters with halogen functionality.
Eigenschaften
Molekularformel |
C22H43IO2 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
ethyl 20-iodoicosanoate |
InChI |
InChI=1S/C22H43IO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI-Schlüssel |
OTEPYDAFBMHIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
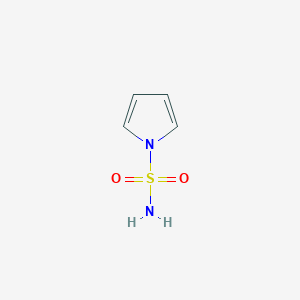
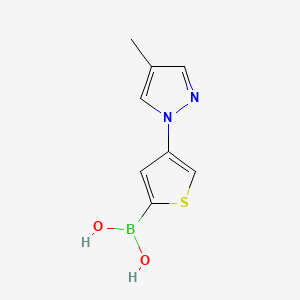
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
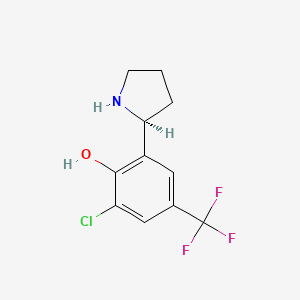
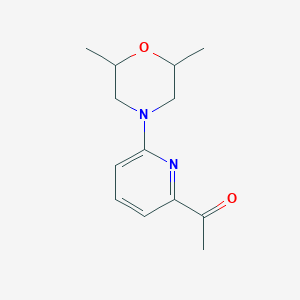
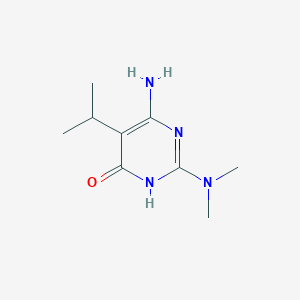

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)



![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)

